molecular formula C18H20F3N3O3 B2840288 2-(2,3-dimethylphenoxy)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide CAS No. 2415510-66-4

2-(2,3-dimethylphenoxy)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide

Cat. No.: B2840288
CAS No.: 2415510-66-4
M. Wt: 383.371
InChI Key: HZWRUMRRUDHABY-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylphenoxy group, a pyridazinyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide typically involves multiple steps:

    Formation of the Dimethylphenoxy Intermediate: The initial step involves the preparation of the 2,3-dimethylphenol intermediate. This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Synthesis of the Pyridazinyl Intermediate: The next step involves the synthesis of the 6-oxo-3-(trifluoromethyl)pyridazine intermediate. This can be accomplished through the reaction of hydrazine hydrate with trifluoroacetic anhydride, followed by cyclization with a suitable diketone.

    Coupling Reaction: The final step involves the coupling of the dimethylphenoxy intermediate with the pyridazinyl intermediate. This can be achieved through a nucleophilic substitution reaction using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Interference with DNA/RNA: Affecting the replication or transcription processes in cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dimethylphenoxy)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide
  • 2-(2,3-Dimethylphenoxy)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]butanamide

Uniqueness

2-(2,3-dimethylphenoxy)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the pyridazinyl moiety contributes to its potential biological activities.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O3/c1-11-5-4-6-14(12(11)2)27-13(3)17(26)22-9-10-24-16(25)8-7-15(23-24)18(19,20)21/h4-8,13H,9-10H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWRUMRRUDHABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NCCN2C(=O)C=CC(=N2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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